1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one
Description
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic organic compound featuring a strained 2-azabicyclo[2.1.1]hexane scaffold with a hydroxymethyl substituent at position 1 and a ketone group at position 2. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The compound is often synthesized via functionalization of the parent 2-azabicyclo[2.1.1]hexane framework, with modifications at the 1- and 5-positions using electrophilic reagents such as silyl chlorides or allyl bromides .
Properties
IUPAC Name |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-3-6-1-4(2-6)5(9)7-6/h4,8H,1-3H2,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPAJOVEYBCQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multigram Synthesis via 2,4-Methanoproline Derivatives (Chernykh et al., 2024)
A recent optimized synthetic route to 4-substituted 2,4-methanoproline derivatives, including the hydroxymethyl-substituted bicyclic compounds, was reported by Chernykh and colleagues. This method involves:
- Starting from carefully selected bicyclic precursors, such as cyclobutane derivatives.
- A sequence of five laboratory steps leading to the target compound with a preparative yield of approximately 32% on a multigram scale (up to 0.7 kg).
- Key transformations include iodide-promoted cyclization of methylenecyclobutane intermediates, hydrolytic cleavage of carbamate groups, and oxidation of hydroxymethyl fragments to install the desired functionalities.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Iodine (I2)-promoted cyclization | Formation of tricyclic carbamate |
| 2 | Hydrolytic cleavage of carbamate | Opening of protective groups |
| 3 | Oxidation of hydroxymethyl group | Installation of carboxylic acid or hydroxymethyl substituent |
| 4 | Boc-protection and methylation (optional) | Formation of N-Boc protected derivatives |
| 5 | Azide displacement and reduction | Introduction of amino groups |
The method allows for orthogonal protection strategies and installation of various functional groups such as NH2, COOH, CH2NH2, and CH2F on the bicyclic scaffold, facilitating further derivatization.
Photochemical and Electrophilic Addition Approach (Lab of CNRS, 2001)
An earlier efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system was developed starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride :
- The anhydride is prepared via photochemical methods.
- The key step involves stereoselective electrophilic addition of phenylselenyl bromide to a cyclobutene dicarbamate intermediate.
- Subsequent ring closure using sodium hydride yields the bicyclic azabicyclohexane structure.
- Reductive removal of the phenylselenyl group and deprotection steps lead to the amino and hydroxy derivatives.
- Oxidation of the hydroxy derivative under Jones conditions affords the carboxylic acid derivative.
This method is notable for its stereoselectivity and relatively high overall yields.
Summary of key steps:
| Step | Reagents/Conditions | Product |
|---|---|---|
| Photochemical preparation | UV light irradiation | cis-cyclobut-3-ene-1,2-dicarboxylic anhydride |
| Electrophilic addition | Phenylselenyl bromide | Phenylselenyl-substituted intermediate |
| Ring closure | Sodium hydride | 2-Azabicyclo[2.1.1]hexane core |
| Reductive removal | Reducing agents (e.g., NaBH4) | Amino derivative |
| Oxidation | Jones reagent (CrO3/H2SO4) | Carboxylic acid derivative |
This synthesis provides a versatile platform for accessing various functionalized azabicyclohexane derivatives.
Alternative Functionalization and Protection Strategies
Further modifications of the bicyclic core have been achieved by:
- Methylation using methyl iodide in the presence of potassium carbonate in DMF to afford methylated derivatives.
- Boc-protection using di-tert-butyl dicarbonate in aqueous-organic solvent mixtures.
- Conversion of intermediates to hydrochloride salts via treatment with thionyl chloride in methanol.
These functionalizations enable the preparation of derivatives suitable for biological testing or as intermediates for more complex molecules.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|
| Multigram synthesis (Chernykh et al., 2024) | Cyclobutane derivatives, methylenecyclobutane | I2-promoted cyclization, hydrolysis, oxidation | 32% over 5 steps | Up to 0.7 kg | Scalable, orthogonal protection possible |
| Photochemical + electrophilic addition (CNRS, 2001) | cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride | Phenylselenyl bromide, NaH, reductive removal, Jones oxidation | Moderate to good | Lab scale | Stereoselective, versatile functionalization |
| Functionalization (Methylation, Boc protection) | Hydroxymethyl azabicyclohexane intermediates | MeI/K2CO3, Boc2O/Na2CO3 | 65-92% | Lab scale | Enables derivative diversity |
Research Discoveries and Advances
- The multigram synthesis method represents a significant advance in scalability and yield, enabling kilogram-scale preparation of bicyclic proline analogs with hydroxymethyl substitution.
- The photochemical route offers stereoselectivity and access to diverse functional groups on the bicyclic framework, crucial for medicinal chemistry applications.
- The ability to selectively protect and functionalize the nitrogen and hydroxymethyl groups expands the synthetic utility of this scaffold for drug discovery and chemical biology.
- Recent work has demonstrated the use of iodide-promoted cyclization and double recyclization of oxetane rings to efficiently construct the bicyclic core, reducing the number of synthetic steps.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure of the compound allows it to participate in a wide range of transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-Azabicyclo[2.1.1]hexane Derivatives
Biological Activity
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic compound notable for its potential applications in medicinal chemistry. Its structural framework, which includes a nitrogen atom, positions it as a candidate for various biological interactions, particularly due to its structural similarity to natural alkaloids. This article explores its biological activity, synthesis, and pharmacological potential based on diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is CHN O. The compound features a hydroxymethyl group that enhances its reactivity and biological interactions compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 141.17 g/mol |
| Boiling Point | 359.4 ± 15.0 °C |
| Density | 1.362 ± 0.06 g/cm³ |
Synthesis Methods
Several synthetic routes have been developed for this compound, which include:
- C–H Lithiation followed by Electrophilic Addition : This method allows for the introduction of various functional groups.
- One-Pot Tandem Reactions : These reactions enable the simultaneous formation of multiple bonds, enhancing efficiency.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Interaction with Metabotropic Glutamate Receptors (mGluRs) : Studies have shown that derivatives can selectively bind to mGluR2, indicating potential applications in treating neurological disorders .
Case Studies
- Pharmacological Evaluation :
- Stability Studies :
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its hydroxymethyl group, which enhances its reactivity and potential biological interactions compared to structurally similar compounds.
| Compound Name | Structure Type | Notable Features | Uniqueness |
|---|---|---|---|
| 2-Azabicyclo[2.1.1]hexan-3-one | Bicyclic | Contains a nitrogen atom; lacks hydroxymethyl group | Simpler structure without hydroxymethyl functionality |
| N-Methyl-2-Azabicyclo[2.2.1]heptane | Bicyclic | Methyl substitution on nitrogen | Alters biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one, and what are their key challenges?
- Methodology : The compound’s bicyclic structure can be synthesized via [3+2] cycloaddition or Diels-Alder reactions. For example, hydroxylation of azabicyclic precursors (e.g., 1-azabicyclo[4.1.0]hept-3-enes) using ethyl trimethylammonium permanganate in dichloromethane yields hydroxylated derivatives. Reaction optimization requires strict control of temperature (−20°C to 0°C) and stoichiometry to avoid overoxidation .
- Key Challenges : Low yields (e.g., 9% in some hydroxylation steps) due to competing side reactions and instability of intermediates. Purification via column chromatography or recrystallization is critical .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Use NMR spectroscopy (¹H and ¹³C) to confirm bicyclic framework and substituents. For example, characteristic signals for the hydroxymethyl group appear at δ ~3.5–4.0 ppm (¹H) and δ ~60–70 ppm (¹³C). Mass spectrometry (EI-MS or ESI-MS) should show molecular ion peaks matching the molecular formula (C₇H₁₁NO₂, m/z ≈ 141.1). IR spectroscopy can validate hydroxyl (ν ~3200–3500 cm⁻¹) and ketone (ν ~1700 cm⁻¹) groups .
Q. What safety precautions are necessary when handling this compound?
- Methodology : Based on analogs (e.g., 1-azabicyclo[3.1.0]hexan-4-one derivatives), wear PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315). Work in a fume hood to avoid inhalation (H335). Store in airtight containers away from ignition sources .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound?
- Methodology : Perform docking studies using software like AutoDock Vina to assess binding affinity to target enzymes (e.g., kinases or proteases). Compare its bicyclic scaffold to known bioisosteres like 2-oxabicyclo[2.1.1]hexanes, which mimic ortho-substituted phenyl rings in drug design. Validate predictions with in vitro assays (IC₅₀ measurements) .
Q. What strategies improve the enantiomeric purity of this compound during synthesis?
- Methodology : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation catalysts) in asymmetric synthesis. For example, enantioselective reduction of ketone intermediates with lithium aluminum hydride (LiAlH₄) in THF can yield >90% enantiomeric excess. Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How does the hydroxymethyl group influence the compound’s stability in aqueous solutions?
- Methodology : Conduct accelerated stability studies under varying pH (2–12) and temperatures (25–60°C). Analyze degradation products via LC-MS. The hydroxymethyl group may undergo hydrolysis to form a carboxylic acid derivative, especially under acidic conditions. Use buffered solutions (pH 7.4) for long-term storage .
Q. Can this compound serve as a precursor for novel antibiotics?
- Methodology : Test antimicrobial activity against Gram-positive/negative bacteria (MIC assays). Compare its bicyclic core to β-lactam antibiotics (e.g., penicillins), which share azabicyclic motifs. Modify the hydroxymethyl group to introduce side chains (e.g., via esterification) for enhanced membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
